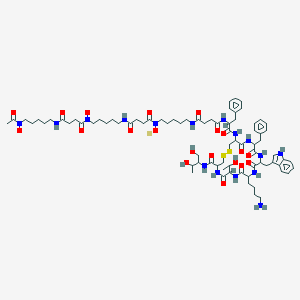
2,6-二氯-4-硝基吡啶
概述
描述
2,6-Dichloro-4-nitropyridine (DCNP) is an organic compound that has been investigated for its potential applications in various areas, including synthesis, scientific research, and pharmaceuticals. DCNP is a yellow-orange crystalline solid with a molecular formula of C5H2Cl2N2O2. It is a derivative of pyridine, a heterocyclic aromatic organic compound. DCNP has been studied for its ability to undergo a variety of chemical transformations, as well as its potential applications in scientific research and pharmaceuticals.
科学研究应用
含能材料的合成
2,6-二氯-4-硝基吡啶用于合成4-氨基-2,6-二氯吡啶及其衍生物 . 这些化合物在开发新型含能材料方面引起了人们的兴趣,这些材料主要集中在具有高密度、高生成热和良好爆轰性能的杂环化合物上 .
不敏感高爆炸药 (IHE) 的生产
该化合物用于合成不敏感高爆炸药 (IHE)。 不敏感性是通过使用富氮杂环或其N-氧化物作为IHE合成的关键合成子实现的 .
硝基杂芳香体系的合成
2,6-二氯-4-硝基吡啶用于合成硝基杂芳香体系。 由于这些体系的电子缺陷,它们的合成比较困难,这使得亲电芳香取代反应变得很麻烦 .
农药的检测
该化合物对2,6-二氯-4-硝基苯胺(一种常见的农药)表现出快速的三重发射响应,具有高灵敏度和选择性。 这可以用于定量分析水果提取物中的农药浓度 .
吡啶基二氟乙酸酯的合成
双环氧杂环卡里克斯烃的制备
作用机制
Target of Action
It has been used as a reagent in the synthesis of various organic compounds and has shown to interact with a luminescent 56-metal cd(ii)–sm(iii) nanocluster .
Mode of Action
This shift allows for the synthesis of various substituted pyridines .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2,6-Dichloro-4-nitropyridine. For instance, it has been shown to have a rapid triple-emissive response to 2,6-dichloro-4-nitroaniline, a common pesticide, with high sensitivity and selectivity . This suggests that the compound’s action can be influenced by the presence of other chemicals in its environment.
安全和危害
未来方向
属性
IUPAC Name |
2,6-dichloro-4-nitropyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2Cl2N2O2/c6-4-1-3(9(10)11)2-5(7)8-4/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZYQSSVTQJTUDD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(N=C1Cl)Cl)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2Cl2N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60397165 | |
| Record name | 2,6-Dichloro-4-nitropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60397165 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.98 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
25194-01-8 | |
| Record name | 2,6-Dichloro-4-nitropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60397165 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,6-Dichloro-4-nitropyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the spatial orientation of the nitro group relative to the pyridine ring in 2,6-dichloro-4-nitropyridine N-oxide?
A1: The nitro group in 2,6-dichloro-4-nitropyridine N-oxide is essentially coplanar with the aromatic ring, exhibiting a twist angle of 4.00° [] and a fold angle of 2.28° []. This coplanarity suggests that the nitro group is conjugated with the pyridine ring.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3-Ethyl-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B133437.png)





![2-[3-(R)-[3-(2-(7-Chloro-2-quinolinyl)ethenyl)phenyl]-3-hydroxypropyl]benzoic Acid Methyl Ester](/img/structure/B133452.png)




